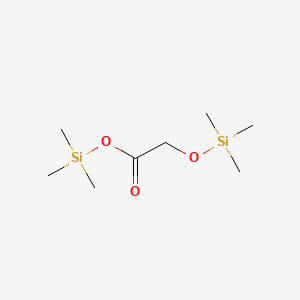

Trimethylsilyl trimethylsiloxyacetate

Description

Properties

IUPAC Name |

trimethylsilyl 2-trimethylsilyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O3Si2/c1-12(2,3)10-7-8(9)11-13(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEQOWMWOCEXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187279 | |

| Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-77-0 | |

| Record name | Trimethylsilyl [(trimethylsilyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033581770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl [(trimethylsilyl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILYL ((TRIMETHYLSILYL)OXY)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY41M9TKT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Reaction of Isopropyl Lithium with Trimethylchlorosilane: Isopropyl lithium (i-PrLi) reacts with trimethylchlorosilane (Me3SiCl) to form trimethylsilyl lithium (Me3SiLi).

Reaction with Acetic Anhydride: Trimethylsilyl lithium is then reacted with acetic anhydride (Ac2O) to produce trimethylsilyl acetate (Me3SiOAc).

Final Reaction with Ethanol: Trimethylsilyl acetate is further reacted with ethanol to yield Trimethylsilyl trimethylsiloxyacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The reactions are typically carried out under controlled conditions to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl trimethylsiloxyacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.

Reduction: Reduction reactions can convert it into simpler silane compounds.

Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Trimethylsilyl Chloride: Used for silylation reactions.

Acetic Anhydride: Used in esterification reactions.

Ethanol: Used in the final step of synthesis.

Major Products Formed

The major products formed from reactions involving this compound include various siloxane derivatives, esters, and protected alcohols, phenols, and ethers .

Scientific Research Applications

Applications in Organic Synthesis

1. Protecting Group for Alcohols and Amines:

TMSA is widely used as a protecting group for alcohols and amines during chemical reactions. This application is crucial in multi-step organic syntheses, where selective reactivity is required. By temporarily modifying the functional groups, chemists can prevent unwanted reactions, ensuring higher yields and purity of the desired products .

2. Esterification and Silylation:

The compound serves as an effective reagent for esterification processes. It facilitates the formation of esters from carboxylic acids and alcohols, enhancing the efficiency of the reaction. Additionally, TMSA is employed in silylation reactions, which are essential for improving the volatility and stability of compounds during analysis or further reactions.

Electrochemical Applications

1. Electrolyte Additive in Lithium-Ion Batteries:

Recent studies have highlighted the role of TMSA as an electrolyte additive in lithium-ion batteries (LIBs). It has been shown to improve electrochemical performance by enhancing the stability of the aluminum current collector within the battery's electrolyte environment. Specifically, TMSA helps mitigate corrosion issues associated with lithium-rich electrolytes, thereby prolonging battery life and efficiency .

Case Study: Corrosion Protection in LIBs

In a study conducted by Zhuang et al., it was demonstrated that adding TMSA to lithium-ion battery electrolytes significantly reduced corrosion on aluminum current collectors. The electrochemical tests indicated that TMSA effectively suppressed pitting corrosion, which is a common failure mode in LIBs. By forming a protective layer on the aluminum surface, TMSA contributed to improved battery performance under aggressive conditions .

Summary of Key Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Protecting groups for alcohols and amines | Increases selectivity and yield |

| Esterification | Enhances reaction efficiency | |

| Silylation | Improves volatility/stability | |

| Electrochemistry | Electrolyte additive in LIBs | Reduces corrosion, enhances performance |

| Corrosion protection for aluminum current collectors | Prolongs battery life |

Mechanism of Action

The mechanism of action of Trimethylsilyl trimethylsiloxyacetate involves the formation of a stable trimethylsilyl group that protects functional groups during chemical reactions. This protection prevents unwanted side reactions and degradation of sensitive functional groups. The compound acts by temporarily replacing hydrogen atoms in hydroxyl groups with trimethylsilyl groups, making the molecule more stable and less reactive .

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Purity (%) | CAS Number |

|---|---|---|---|---|---|

| This compound | C₈H₂₀O₃Si₂ | 220.417 | Bis-TMS derivative of glycolic acid | 99 | 33581-77-0 |

| Trimethylsilyl acetate | C₅H₁₂O₂Si | 132.2331 | TMS ester of acetic acid | N/A | 13411-48-8 |

| Ethyl (trimethylsilyl)acetate | C₇H₁₆O₂Si | 160.2862 | Ethyl ester with TMS substituent | N/A | 4071-88-9 |

| Trimethylsilyl trifluoroacetate | C₅H₉F₃O₂Si | 198.20 | TMS ester of trifluoroacetic acid | 96 | 40054-69-1 |

| Trimethylsilyl trichloroacetate | C₅H₉Cl₃O₂Si | 235.56 | TMS ester of trichloroacetic acid | 98 | 13734-13-3 |

Key Observations :

Stability and Hydrolysis Resistance

- This compound: The bis-TMS structure may confer higher resistance to hydrolysis compared to mono-TMS esters like Trimethylsilyl acetate. However, both are cleaved under acidic or aqueous conditions.

- Trimethylsilyl trifluoroacetate: More hydrolytically stable than non-fluorinated analogs due to the electron-withdrawing trifluoromethyl group .

Biological Activity

Trimethylsilyl trimethylsiloxyacetate (TMS-TMSOAc) is an organosilicon compound that has garnered attention in various fields, including organic synthesis and material science. This article delves into its biological activities, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

TMS-TMSOAc is characterized by its unique siloxane structure, which imparts specific properties such as thermal stability and hydrophobicity. These features are critical for its applications in biological systems and synthetic processes.

Antimicrobial Properties

Recent studies have indicated that TMS-TMSOAc exhibits significant antimicrobial activity. For instance, a study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

This data suggests that TMS-TMSOAc could be a potential candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of TMS-TMSOAc on human cell lines. Results indicated a dose-dependent cytotoxic effect, particularly on cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that TMS-TMSOAc may possess selective toxicity towards cancer cells, warranting further investigation into its potential as an anticancer agent .

The biological activity of TMS-TMSOAc is hypothesized to stem from its ability to interact with cellular membranes and proteins. The siloxane groups may facilitate penetration into lipid bilayers, altering membrane integrity and function. Additionally, the compound's ability to form reactive intermediates could lead to oxidative stress within cells, contributing to its cytotoxic effects .

Case Studies

Several case studies have explored the practical applications of TMS-TMSOAc in biological systems:

- Antimicrobial Coatings : A study investigated the use of TMS-TMSOAc in creating antimicrobial surfaces for medical devices. The results showed a significant reduction in bacterial colonization on treated surfaces compared to untreated controls.

- Drug Delivery Systems : Research has explored TMS-TMSOAc's potential in drug delivery formulations due to its favorable solubility properties and biocompatibility. Preliminary results indicated enhanced bioavailability of co-administered therapeutic agents when encapsulated with TMS-TMSOAc .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.